molecular formula C7H11N3O2 B6147299 3,5-diethyl-4-nitro-1H-pyrazole CAS No. 1082217-91-1

3,5-diethyl-4-nitro-1H-pyrazole

Cat. No.: B6147299
CAS No.: 1082217-91-1
M. Wt: 169.2
InChI Key:
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Description

3,5-diethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-4-nitro-1H-pyrazole typically involves the cyclocondensation of hydrazines with carbonyl compounds. One common method includes the reaction of diethyl malonate with hydrazine hydrate, followed by nitration using nitric acid. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-diethyl-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,5-diethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity.

Properties

CAS No.

1082217-91-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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